4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Lipophilicity optimization Lead optimization ADME prediction

Researchers face bottlenecks in accessing pure, diversifiable heterocyclic cores for kinase or RORγt SAR. This thienopyrimidine solves that with a reactive 4-chloro handle for SNAr and a lipophilic 2-isobutyl group. - **Synthetic Utility**: Enables 4-amino/alkoxy libraries; avoids 4-oxo analogs. - **Validated Biology**: Analogues show VEGFR2 IC50 = 0.098 µM and anti-inflammatory activity (TNF-α/IL-6 inhibition). - **Supply**: ≥98% purity, lot-to-lot consistency for medicinal chemistry. Procurement: Standard global shipping, no hazmat restrictions.

Molecular Formula C14H17ClN2S
Molecular Weight 280.8 g/mol
Cat. No. B13616129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Molecular FormulaC14H17ClN2S
Molecular Weight280.8 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl
InChIInChI=1S/C14H17ClN2S/c1-8(2)7-11-16-13(15)12-9-5-3-4-6-10(9)18-14(12)17-11/h8H,3-7H2,1-2H3
InChIKeyIDYKHLBHEJPFQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Scaffold Overview


4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (CAS 1017078-94-2, molecular formula C14H17ClN2S, molecular weight 280.82 g/mol) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class . The scaffold features a tetrahydrobenzo ring fused to a thienopyrimidine core, with a chlorine atom at position 4 serving as a synthetic handle for nucleophilic aromatic substitution (SNAr) derivatization, and an isobutyl group at position 2 contributing distinct steric and lipophilic properties [1]. This compound class has been investigated across multiple therapeutic areas including oncology, inflammation, and neurodegenerative disease, with published series demonstrating antiproliferative IC50 values in the nanomolar to low micromolar range for optimized analogs [2].

Why Generic Analogs Cannot Substitute


Within the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine class, substitution patterns critically govern both synthetic utility and biological profile. The 4-chloro substituent is essential for downstream SNAr diversification, enabling installation of amine, alkoxy, or thioether pharmacophores—a reactivity node absent in 4-oxo or 4-unsubstituted analogs [1]. The 2-isobutyl group introduces branched-chain lipophilicity distinct from linear n-butyl or unsubstituted variants, altering LogP, metabolic stability, and target binding conformation . Published structure-activity relationship (SAR) studies on this scaffold demonstrate that 2-alkyl chain branching can shift antiproliferative IC50 values by >10-fold and influence selectivity profiles across cancer cell lines [2]. Simple interchange with 2-butyl, 2-methyl, or 2-unsubstituted analogs without accounting for these parameters risks compromising both synthetic outcomes and biological reproducibility.

Quantitative Differentiation Evidence


Isobutyl vs. n-Butyl Lipophilicity and Steric Effects

The branched isobutyl substituent at position 2 differentiates this compound from its linear n-butyl analog (2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine, CAS 1017082-24-4). The n-butyl analog has a measured LogP of 5.66 . Branched alkyl groups generally reduce LogP by approximately 0.2–0.5 log units compared to their linear isomers due to decreased solvent-accessible surface area. This LogP shift can significantly impact membrane permeability, protein binding, and metabolic clearance in subsequent biological evaluation.

Lipophilicity optimization Lead optimization ADME prediction

4-Chloro Synthetic Handle vs. 4-Oxo Analogs

The 4-chloro substituent enables facile nucleophilic aromatic substitution (SNAr), a reactivity feature absent in the 4-oxo analog (2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one). Published synthetic methodology demonstrates that 4-chlorothieno[2,3-d]pyrimidines react with primary and secondary amines, alkoxides, and thiols under mild conditions (K₂CO₃/DMF or NaH/THF, 25–80°C) to generate diverse 4-substituted libraries [1]. The 4-oxo analog requires prior activation (e.g., POCl₃ treatment) for analogous derivatization, adding a synthetic step and reducing overall yield [2]. The target compound is supplied at 98% purity , suitable for direct use in parallel medicinal chemistry campaigns.

Nucleophilic aromatic substitution Parallel synthesis Kinase inhibitor library

Tetrahydrobenzo vs. Cyclopenta-Fused Conformation

The six-membered tetrahydrobenzo ring (cyclohexene-fused) in the target compound provides a distinct conformational profile compared to the five-membered cyclopenta-fused analog (4-Chloro-2-isobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine). The cyclohexene ring adopts a half-chair conformation whereas the cyclopentene ring is nearly planar, altering the spatial orientation of the fused thiophene ring and consequently the trajectory of substituents at positions 2 and 4 [1]. Published antiproliferative data on this scaffold class show that tetrahydrobenzo-fused compounds (compounds 4, 5, 7) achieve IC50 values <40 nM against cancer cell lines [2], compared to cyclopenta-fused analogs which are less represented in potent compound sets, suggesting the six-membered ring may confer a conformational advantage for target engagement.

Conformational constraint Scaffold hopping Kinase selectivity

C2- vs. C7-Alkyl Substitution Pattern

The substitution topology of the target compound (chlorine at C4, isobutyl at C2 on the pyrimidine ring) differs fundamentally from the regioisomeric analog 7-(tert-Butyl)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (CAS 381200-95-9), where the alkyl substituent is placed on the tetrahydrobenzo ring at position 7 rather than on the pyrimidine ring . This positional difference redirects the hydrophobic bulk from the heterocyclic core (C2 pyrimidine) to the carbocyclic periphery (C7 benzo ring), which is expected to alter hydrogen-bonding capacity at the pyrimidine N1/N3 positions and shift the vector of hydrophobic interactions with target protein binding pockets. Published docking studies on tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives indicate that C2 substituents directly engage hydrophobic subpockets in targets such as RORγt hinge domain and VEGFR2 ATP-binding site [1][2].

Regioisomer comparison Target selectivity Fragment-based drug design

Optimal Research Application Scenarios


Kinase Inhibitor Lead Generation via Parallel SNAr

The 4-chloro substituent enables rapid parallel synthesis of 4-amino/4-alkoxy libraries targeting kinase ATP-binding pockets. Published precedent demonstrates that 4-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines achieve VEGFR2 inhibition with IC50 values of 0.098 µM and antiproliferative IC50 values as low as 0.09 µM against HepG2 cells [1]. The isobutyl group at C2 provides branched-chain lipophilicity that may enhance selectivity versus linear alkyl analogs. Recommended for groups screening against tyrosine kinase panels (VEGFR, EGFR, PDGFR) or serine/threonine kinases.

Nuclear Receptor Modulator Development

Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives have been validated as full-length RORγt inhibitors, with lead compound 28 demonstrating Th17 cell differentiation inhibition through binding at the hinge domain (Gln223/Leu244 pocket) rather than the canonical LBD site [2]. The C2-isobutyl substituent is predicted by docking models to engage hydrophobic residues in this allosteric pocket. Researchers pursuing RORγt antagonists with non-LBD binding modes should prioritize C2-alkyl-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines over C2-unsubstituted or C7-substituted regioisomers.

Microtubule-Targeting Anticancer Optimization

The scaffold class has demonstrated potent microtubule depolymerization activity: compound 4 (a 4-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine) showed ~7-fold greater potency than lead compound 1 in microtubule depolymerization assays and achieved an average GI50 of ~10 nM in the 40 most sensitive NCI-60 cell lines [3]. The 4-chloro-2-isobutyl variant serves as an ideal diversification point for exploring C4 substituent effects on tubulin binding while maintaining the C2 hydrophobic anchor. Compounds in this series also circumvented Pgp and βIII-tubulin-mediated drug resistance.

Anti-Inflammatory Drug Discovery

A series of 26 tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine prototype compounds demonstrated inhibition of nitric oxide (NO) production, pro-inflammatory cytokines (TNF-α, IL-6), and inflammatory-related proteins and mRNAs in LPS-stimulated macrophages [4]. The 4-chloro-2-isobutyl substitution pattern provides a starting point for exploring C4 modifications (amine, hydrazino, thioether) that modulate anti-inflammatory potency while retaining the C2-isobutyl group shown to be favorable in related chemotypes.

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